Fmoc-Ser(Ac)-OH
CAS No.: 171778-17-9
Cat. No.: VC21538863
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 171778-17-9 |
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Molecular Formula | C20H19NO6 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | (2S)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 |
Standard InChI Key | HSGIKRPBGCJRDB-SFHVURJKSA-N |
Isomeric SMILES | CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Structure and Properties
Fmoc-Ser(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-O-acetyl-L-serine, is a modified version of the amino acid serine. It features the Fmoc group protecting the amino terminus and an acetyl group protecting the serine side chain hydroxyl group. The compound has the molecular formula C20H19NO6 with a molecular weight of 369.37 .
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of Fmoc-Ser(Ac)-OH
Property | Value |
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CAS Number | 171778-17-9 |
Molecular Formula | C20H19NO6 |
Molecular Weight | 369.37 |
Physical Form | Solid |
Color | White to off-white |
Boiling Point | 611.2±55.0 °C (Predicted) |
pKa | 3.27±0.10 (Predicted) |
InChI | InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1 |
These properties make Fmoc-Ser(Ac)-OH suitable for its primary application in peptide synthesis, where stability and reactivity need to be carefully balanced .
Mechanism of Action in Peptide Synthesis
Target of Action
Fmoc-Ser(Ac)-OH primarily functions as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, which is crucial for controlling the sequential addition of amino acids in peptide chain formation.
Mode of Action
The mode of action involves incorporation into peptide chains through Fmoc/tBu solid-phase synthesis. The Fmoc group's hydrophobic and aromatic properties contribute significantly to the self-assembly features of this compound, influencing biomolecular interactions during synthesis.
Result of Action
The primary outcome of using Fmoc-Ser(Ac)-OH is the successful synthesis of desired peptide chains. These synthesized peptides can subsequently be utilized in various applications, ranging from research investigations to the development of therapeutic agents.
Preparation Methods
Synthetic Routes
The synthesis of Fmoc-Ser(Ac)-OH typically involves a two-step process:
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Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form O-acetyl-L-serine.
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Fmoc Protection: The O-acetyl-L-serine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-Ser(Ac)-OH.
Industrial Production Methods
In industrial settings, the production follows similar synthetic routes but on a larger scale. The process often employs automated peptide synthesizers that can manage larger quantities of reagents and solvents, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(Ac)-OH undergoes several important chemical reactions in peptide synthesis:
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Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, exposing the free amino group for subsequent reactions.
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Coupling Reactions: The free amino group participates in peptide bond formation with other amino acids or peptides.
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Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the free serine hydroxyl group.
Scientific Research Applications
Key Applications
Fmoc-Ser(Ac)-OH finds application in numerous scientific research areas:
Peptide Synthesis
The compound is primarily used as a building block in the synthesis of peptides and proteins. Its incorporation into peptide chains allows for the formation of complex structures essential in biological functions and therapeutic applications .
Drug Development
Peptides synthesized using this compound can lead to the creation of therapeutic agents. These peptides may exhibit specific biological activities, making them candidates for drug development targeted at various diseases, including cancer and metabolic disorders.
Biomaterials
This compound is employed in designing biomaterials for tissue engineering and regenerative medicine. Its properties can be tailored to enhance biocompatibility and functionality in biomedical applications.
Biological Studies
Fmoc-Ser(Ac)-OH is instrumental in studying protein-protein interactions and enzyme mechanisms. By synthesizing specific peptides, researchers can investigate how proteins interact within cellular pathways, contributing to our understanding of biological processes.
Accelerated Multiphosphorylated Peptide Synthesis
Recent research has explored the use of Fmoc-based amino acids in accelerated multiphosphorylated peptide synthesis (AMPS). This technique takes advantage of high-temperature and fast-stirring conditions to develop methods that minimize unwanted side reactions like β-elimination .
Challenges in Phosphorylated Peptide Synthesis
The synthesis of phosphorylated peptides faces several challenges:
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The Fmoc-Ser/Thr precursors used are sterically hindered and cause electrostatic repulsion, which decreases coupling efficiency.
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Under basic conditions required for Fmoc removal, competing β-elimination can occur, which destroys the phosphate group .
Optimized Conditions
Researchers have found that using 0.5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solution provides almost complete Fmoc deprotection after 5 minutes with very high crude purity and minimal β-elimination, even after extended exposure at high temperatures (90°C) .
Comparison with Similar Compounds
Structural Analogs
Table 2: Comparison of Fmoc-Ser(Ac)-OH with Related Compounds
Compound | Key Difference | Main Advantage |
---|---|---|
Fmoc-Ser(tBu)-OH | Has a tert-butyl protecting group instead of acetyl | Greater stability in strong basic conditions |
Fmoc-Thr(Ac)-OH | Contains threonine instead of serine | Different stereochemistry at β-carbon |
Fmoc-Ser[GalNAc(Ac)3-α-D]-OH | Contains a GalNAc sugar moiety | Used for glycopeptide synthesis, especially in cancer research |
Fmoc-Ser(Ac)-OH is unique due to its specific protecting groups, which provide distinct reactivity and stability during peptide synthesis. The acetyl group offers a different level of protection and deprotection conditions compared to other protecting groups like tert-butyl .
Biological Activity and Cellular Effects
Overview
While Fmoc-Ser(Ac)-OH itself is primarily a synthetic tool rather than a bioactive compound, the peptides created using it can exhibit significant biological activity. The compound's properties influence its performance in biological systems in several ways:
Cellular Effects
Research indicates that peptides synthesized using this compound can influence various cellular processes, including:
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Cell Signaling: Modulation of signaling pathways affecting cellular responses
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Gene Expression: Alteration of gene expression profiles through interaction with transcription factors
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Cellular Metabolism: Impact on metabolic pathways through participation in the synthesis of bioactive peptides
Market Outlook and Future Perspectives
The global market for Fmoc-Ser(Ac)-OH continues to grow, driven by increasing demand for custom peptides in research and pharmaceutical development. Market projections suggest continued expansion through 2025, with applications in drug development and biomaterials research being particularly significant growth areas .
Research Trends
Current research trends involving Fmoc-Ser(Ac)-OH include:
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